molecular formula C14H30S B1346894 Heptane, 1,1'-thiobis- CAS No. 629-65-2

Heptane, 1,1'-thiobis-

Cat. No.: B1346894
CAS No.: 629-65-2
M. Wt: 230.46 g/mol
InChI Key: LEMIDOZYVQXGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane, 1,1'-thiobis- is a useful research compound. Its molecular formula is C14H30S and its molecular weight is 230.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptane, 1,1'-thiobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 1,1'-thiobis- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Heptane, 1,1’-thiobis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can lead to the modification of protein structure and function. Additionally, Heptane, 1,1’-thiobis- can act as a reducing agent, influencing redox reactions within cells .

Cellular Effects

Heptane, 1,1’-thiobis- affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with proteins can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli. Moreover, Heptane, 1,1’-thiobis- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Heptane, 1,1’-thiobis- involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. Additionally, Heptane, 1,1’-thiobis- can influence gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions ultimately affect cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heptane, 1,1’-thiobis- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Heptane, 1,1’-thiobis- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to Heptane, 1,1’-thiobis- can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Heptane, 1,1’-thiobis- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Heptane, 1,1’-thiobis- can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions .

Metabolic Pathways

Heptane, 1,1’-thiobis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and other metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For example, Heptane, 1,1’-thiobis- can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .

Transport and Distribution

Within cells and tissues, Heptane, 1,1’-thiobis- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, Heptane, 1,1’-thiobis- may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of Heptane, 1,1’-thiobis- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that influence biochemical reactions .

Properties

IUPAC Name

1-heptylsulfanylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30S/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIDOZYVQXGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060879
Record name Heptane, 1,1'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a stench; [Sigma-Aldrich MSDS]
Record name Diheptyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21237
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

629-65-2
Record name Diheptyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1,1'-thiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,1'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,1'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diheptyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1′-Thiobis[heptane]
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CCC2QR5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptane, 1,1'-thiobis-
Reactant of Route 2
Reactant of Route 2
Heptane, 1,1'-thiobis-
Reactant of Route 3
Reactant of Route 3
Heptane, 1,1'-thiobis-
Reactant of Route 4
Reactant of Route 4
Heptane, 1,1'-thiobis-
Reactant of Route 5
Reactant of Route 5
Heptane, 1,1'-thiobis-
Reactant of Route 6
Reactant of Route 6
Heptane, 1,1'-thiobis-
Customer
Q & A

Q1: What are the structural characteristics of diheptyl sulfide?

A1: Diheptyl sulfide is an organic sulfide compound with the molecular formula C14H30S. Its molecular weight is 230.45 g/mol. Although spectroscopic data isn't provided in the abstracts, we can infer that techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) would be crucial for structural characterization.

Q2: Are there any known toxicological concerns associated with diheptyl sulfide?

A2: While the provided abstracts do not directly address the toxicological profile of diheptyl sulfide, it's crucial to emphasize that safety data should always be considered. Information on potential toxicity, adverse effects, and safety limits should be obtained from relevant safety data sheets and further research.

Q3: How does the structure of a 2-acetoxyphenyl alkyl sulfide relate to its ability to inhibit COX-2?

A: Kalgutkar et al. [] extensively investigated the structure-activity relationship (SAR) of 2-acetoxyphenyl alkyl sulfides as COX-2 inhibitors. They found that extending the S-alkyl chain length led to increased inhibitory potency, peaking with a heptyl chain. The introduction of an alkynyl group further enhanced potency and selectivity for COX-2 over COX-1. The research highlights the importance of specific structural features in designing effective COX-2 inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.